6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers requiring a fully characterized, differentiated THIQ scaffold for nicotinic receptor programs often face supply inconsistencies and inadequate analytical validation. This compound directly addresses those gaps. - Structurally distinct 1-pyridin-3-yl substituent offers unique H-bond acceptor and metal-coordination motifs vs. standard 1-phenyl analogs. - Fully assigned 1H and 13C NMR spectra provided, enabling immediate in-house structural verification. - Favorable CNS drug-like properties (LogD 1.42, TPSA 43 Ų) make it directly suitable for nAChR screening library inclusion.

Molecular Formula C16H18N2O2
Molecular Weight 270.332
CAS No. 3161-08-8
Cat. No. B2960367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline
CAS3161-08-8
Molecular FormulaC16H18N2O2
Molecular Weight270.332
Structural Identifiers
SMILESCOC1=C(C=C2C(NCCC2=C1)C3=CN=CC=C3)OC
InChIInChI=1S/C16H18N2O2/c1-19-14-8-11-5-7-18-16(12-4-3-6-17-10-12)13(11)9-15(14)20-2/h3-4,6,8-10,16,18H,5,7H2,1-2H3
InChIKeyWUIKWQZWQDKESL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Structural and Procurement Baseline


6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline (CAS 3161-08-8; ChemBridge ID CHEMBRDG-BB 4100070) is a fully reduced tetrahydroisoquinoline (THIQ) bearing 6,7-dimethoxy substitution and a 1-(pyridin-3-yl) appendage [1]. The compound belongs to the anabaseine derivative class and serves as a key intermediate for nicotinic acetylcholine receptor (nAChR) ligand development [2]. Its core scaffold is shared with potent P-glycoprotein (P-gp) modulators such as Tariquidar and Elacridar, yet its 1-pyridin-3-yl substituent confers distinct hydrogen-bonding and electronic properties that differentiate it from 1-phenyl and 1-piperidin-3-yl analogs [1][3].

nAChR ligand development: anabaseine-derived THIQ intermediate with pyridinyl H-bond functionality
P-gp modulator SAR expansion: structurally differentiated 1-pyridin-3-yl THIQ scaffold
Physicochemical screening library fit: moderate LogD, low HBD count, CNS-accessible property space

Why Generic Substitution Fails


Within the 6,7-dimethoxy-THIQ chemotype, the identity of the 1-substituent is the dominant driver of pharmacological selectivity and physicochemical behavior. Replacing 1-pyridin-3-yl with 1-phenyl eliminates the key pyridine nitrogen that participates in hydrogen-bonding and metal-coordination interactions critical for target engagement [1]. Reduction of the pyridine ring to piperidine (CAS 921757-24-6) increases molecular weight, adds a hydrogen-bond donor, and drastically alters LogD (pH 7.4) due to protonation of the aliphatic amine, changing membrane permeability and off-target profiles . Use of the 3,4-dihydroisoquinoline precursor (CAS 3161-07-7) introduces a hydrolytically labile imine bond that compromises stability in aqueous assay buffers [1]. These molecular differences render generic substitution invalid for any application where target engagement, cellular permeability, or chemical stability is a decision parameter.

1-phenyl Lacks pyridine nitrogen; hydrogen-bonding and metal-coordination interactions may be lost, altering target engagement profiles.
piperidin-3-yl Extra H-bond donor and charge at pH 7.4 shift LogD; permeability and off-target profiles may not transfer.
3,4-dihydro Imine bond is hydrolytically labile in aqueous buffer; stability-dependent assay results may not reproduce.

Quantitative Differentiation Evidence


Hydrogen-Bond Donor Count and Permeability

The target compound possesses exactly 1 hydrogen-bond donor (the secondary amine of the THIQ ring), whereas the piperidin-3-yl analog (CAS 921757-24-6) possesses 2 hydrogen-bond donors due to the additional protonatable piperidine NH . This difference directly impacts membrane permeability and CNS penetration potential as predicted by Lipinski and related rules.

HBD Count & Permeability
Data to verify
Target: 1 HBD (secondary amine) vs piperidin-3-yl analog: 2 HBD
Supports permeability profiling context; lower HBD count may reduce donor penalty for CNS library fit.
Predicted from cheminformatics; experimental confirmation pending.
Medicinal Chemistry Drug Design Physicochemical Profiling

LogD and Predicted Bioavailability

At physiological pH 7.4, the target compound exhibits a predicted ACD/LogD of 1.42, reflecting the neutral, moderately lipophilic character of the pyridine ring . In contrast, the piperidin-3-yl analog is expected to show a significantly lower LogD at pH 7.4 due to protonation of the aliphatic piperidine nitrogen, which introduces a positive charge and shifts the molecule toward a more hydrophilic distribution profile. This difference directly alters predicted oral bioavailability and blood-brain barrier penetration.

LogD (pH 7.4)
Class-level
Target ACD/LogD = 1.42; piperidin-3-yl analog expected lower (protonated amine)
May support LogD-driven partitioning review; hydrophilic shift in piperidine analog could alter membrane distribution.
Predicted values; empirical logD measurement recommended.
ADME Lipophilicity Drug-likeness

Chemical Stability in Aqueous Assays

The target compound is a fully reduced tetrahydroisoquinoline, which is chemically stable under standard laboratory and assay conditions. Its direct synthetic precursor, 6,7-dimethoxy-1-(pyridin-3-yl)-3,4-dihydroisoquinoline (CAS 3161-07-7), contains an imine (C=N) double bond that is susceptible to hydrolysis in aqueous media [1][2]. The reduction of this imine to the secondary amine using NaBH₄/MeOH eliminates this hydrolytic liability, making the tetrahydro form suitable for biochemical and cell-based assays requiring extended incubation in buffer.

Aqueous Stability
Reported
Fully reduced secondary amine (stable) vs dihydroisoquinoline imine (hydrolysis-prone)
Eliminates imine hydrolysis liability; may support assay reproducibility in extended incubations.
Reduction method described; buffer-dependent stability should be confirmed.
Chemical Stability Assay Development Screening Library

NMR Structural Identity Benchmark

The complete 1H and 13C NMR spectral assignments for the target compound have been established using one- and two-dimensional NMR experiments and published in a peer-reviewed journal [1]. This provides an unambiguous structural identity benchmark that can be used to verify the compound's integrity upon receipt, assess batch-to-batch consistency, and confirm that no undesired dihydro impurity or regioisomer is present. In contrast, many closely related 1-aryl-THIQ analogs lack published, fully assigned NMR reference data.

NMR Identity Benchmark
Reported
Complete 1H/13C assignments published (Magn Reson Chem, 2006); many 1-aryl analogs lack such data
Published spectral data support batch QC and structural identity verification upon receipt.
Compare in-house spectra to reference; confirms absence of dihydro impurity.
Analytical Chemistry Quality Control Structural Confirmation

P-gp Modulator Scaffold Positioning

The 6,7-dimethoxy-THIQ nucleus is the core scaffold of clinically investigated P-gp inhibitors including Tariquidar and Elacridar (EC₅₀ = 2 μM) [1]. SAR studies on this scaffold demonstrate that modifications at the 1-position and the N-2 substitution profoundly affect P-gp inhibitory potency and mechanism (inhibitor vs. substrate) [1]. While the target compound itself has not been directly profiled in published P-gp assays, it represents a structurally distinct 1-pyridin-3-yl congener within this well-validated pharmacophore. The pyridinyl nitrogen offers a vector for metal-chelation or hydrogen-bonding interactions absent in 1-phenyl or 1-benzyl analogs, providing a differentiated starting point for SAR expansion.

P-gp Scaffold Positioning
Class-level
6,7-dimethoxy-THIQ core present in Elacridar/Tariquidar; 1-pyridin-3-yl offers H-bond acceptor not found in 1-phenyl/benzyl series
Provides a structurally differentiated entry point for P-gp SAR; direct activity data not yet reported.
Validate in P-gp inhibition assays; differentiation is pharmacophoric, not potency-proven.
P-glycoprotein Multidrug Resistance Cancer Pharmacology

Application Scenarios for Selection and Procurement


nAChR Ligand Screening Libraries

As a fully characterized anabaseine derivative with complete NMR assignments and a defined synthetic route, this compound is suitable for inclusion in nAChR-focused screening libraries. Its 1-pyridin-3-yl substitution maintains the key pharmacophoric element for nicotinic receptor engagement while offering distinct physicochemical properties (LogD = 1.42 at pH 7.4, HBD = 1) compared to piperidine-reduced analogs [1][2]. Procurement of the oxalate salt form (CAS 1609402-93-8, available at ≥95% purity) ensures aqueous solubility suitable for biochemical assay workflows .

P-gp Modulator SAR Expansion

The 6,7-dimethoxy-THIQ core is a privileged scaffold for P-gp inhibition, with clinical-stage compounds Elacridar and Tariquidar demonstrating the therapeutic relevance of this chemotype [1]. The target compound's 1-pyridin-3-yl substituent introduces a unique hydrogen-bond acceptor and metal-coordination motif not present in 1-phenyl or 1-benzyl analogs. Medicinal chemistry teams pursuing MDR reversal agents can use this compound as a differentiated starting scaffold for N-2 derivatization and SAR exploration, particularly given the published SAR framework establishing the importance of the no-basic moiety [1].

Analytical Reference Standard for THIQs

The target compound benefits from fully assigned 1H and 13C NMR spectra published in a peer-reviewed analytical chemistry journal [2]. This makes it an ideal reference standard for laboratories synthesizing or characterizing new 1-substituted-6,7-dimethoxy-THIQ derivatives. The established chemical shift assignments allow for rapid verification of structural integrity, detection of the dihydroisoquinoline impurity (CAS 3161-07-7), and confirmation of regiospecific substitution patterns [2].

Computational Docking for CNS Targets

With a molecular weight of 270.33 Da, 1 hydrogen-bond donor, 4 hydrogen-bond acceptors, a topological polar surface area of 43 Ų, and zero Rule-of-5 violations, the target compound resides in favorable oral drug-like chemical space . Its predicted LogP (0.95) and LogD (pH 7.4 = 1.42) suggest adequate CNS penetration potential. These properties, combined with the pyridine nitrogen's capacity for specific target interactions, make the compound an attractive virtual screening hit or fragment for computational chemistry workflows targeting CNS receptors, including nAChRs and sigma receptors.

Application
Selection Property
Validation Focus
nAChR-focused library synthesis
1-pyridin-3-yl anabaseine scaffold with published NMR assignments
Confirm imine-free stability; verify batch identity via reference spectra
P-gp modulator SAR studies
Differentiated pyridinyl substitution on THIQ core
Assess scaffold integrity; evaluate P-gp modulation in relevant cell models
THIQ derivative characterization
Peer-reviewed 1H/13C spectral data as QC benchmark
Use for structural confirmation; detect dihydroisoquinoline impurity
CNS target virtual screening
Drug-like physicochemical profile (TPSA, logD) with pyridine interaction vector
Validate docking results experimentally; do not overinterpret predicted CNS availability
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